molecular formula C17H15NO2 B2787600 N-(2-Benzoyl-3-methylphenyl)prop-2-enamide CAS No. 2305562-19-8

N-(2-Benzoyl-3-methylphenyl)prop-2-enamide

Cat. No. B2787600
CAS RN: 2305562-19-8
M. Wt: 265.312
InChI Key: KIKQQUYUZBKLCC-UHFFFAOYSA-N
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Description

N-(2-Benzoyl-3-methylphenyl)prop-2-enamide, also known as BMPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. BMPP belongs to the class of chalcones, which are compounds that have a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Mechanism of Action

The mechanism of action of N-(2-Benzoyl-3-methylphenyl)prop-2-enamide is not fully understood. However, studies have suggested that N-(2-Benzoyl-3-methylphenyl)prop-2-enamide may exert its biological effects by modulating various signaling pathways such as the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. N-(2-Benzoyl-3-methylphenyl)prop-2-enamide has also been shown to inhibit the activity of various enzymes such as COX-2 and MMP-9, which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
N-(2-Benzoyl-3-methylphenyl)prop-2-enamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that N-(2-Benzoyl-3-methylphenyl)prop-2-enamide can inhibit cell proliferation, induce apoptosis, and suppress angiogenesis. In vivo studies have shown that N-(2-Benzoyl-3-methylphenyl)prop-2-enamide can inhibit tumor growth, reduce inflammation, and improve oxidative stress-related parameters. N-(2-Benzoyl-3-methylphenyl)prop-2-enamide has also been shown to have a favorable safety profile, with no significant toxicity observed in animal studies.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(2-Benzoyl-3-methylphenyl)prop-2-enamide is its potential as a therapeutic agent for various diseases. N-(2-Benzoyl-3-methylphenyl)prop-2-enamide has been shown to have anticancer, anti-inflammatory, and antioxidant properties, which make it a potential candidate for the treatment of various diseases. However, one of the major limitations of N-(2-Benzoyl-3-methylphenyl)prop-2-enamide is its poor solubility in water, which can make it difficult to administer in vivo. Another limitation is the lack of clinical data on the safety and efficacy of N-(2-Benzoyl-3-methylphenyl)prop-2-enamide in humans.

Future Directions

There are several future directions for the research on N-(2-Benzoyl-3-methylphenyl)prop-2-enamide. One of the major areas of research is the development of N-(2-Benzoyl-3-methylphenyl)prop-2-enamide analogs with improved solubility and bioavailability. Another area of research is the investigation of the potential of N-(2-Benzoyl-3-methylphenyl)prop-2-enamide as a therapeutic agent for various diseases. Further studies are needed to determine the safety and efficacy of N-(2-Benzoyl-3-methylphenyl)prop-2-enamide in humans. Additionally, the mechanism of action of N-(2-Benzoyl-3-methylphenyl)prop-2-enamide needs to be further elucidated to better understand its biological effects.

Synthesis Methods

N-(2-Benzoyl-3-methylphenyl)prop-2-enamide can be synthesized by the Claisen-Schmidt condensation reaction between 3-methylacetophenone and benzoyl chloride in the presence of a base such as sodium hydroxide. The resulting product can be purified by recrystallization from a suitable solvent.

Scientific Research Applications

N-(2-Benzoyl-3-methylphenyl)prop-2-enamide has been extensively studied for its potential applications in scientific research. One of the major areas of research is in the field of cancer therapy. N-(2-Benzoyl-3-methylphenyl)prop-2-enamide has been shown to have anticancer properties by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. N-(2-Benzoyl-3-methylphenyl)prop-2-enamide has also been studied for its anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.

properties

IUPAC Name

N-(2-benzoyl-3-methylphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2/c1-3-15(19)18-14-11-7-8-12(2)16(14)17(20)13-9-5-4-6-10-13/h3-11H,1H2,2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIKQQUYUZBKLCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C=C)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Benzoyl-3-methylphenyl)prop-2-enamide

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